molecular formula C20H21N3O3S2 B3206599 N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040670-83-4

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Cat. No.: B3206599
CAS No.: 1040670-83-4
M. Wt: 415.5 g/mol
InChI Key: SVKXBHUTZFOMGF-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

One common synthetic route includes the reaction of 4-methylbenzenesulfonamide with a thiazole derivative under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole ring positions using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying cellular processes and interactions.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its antibacterial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar compounds to N-benzyl-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide include other thiazole derivatives such as:

    Dabrafenib: An anticancer drug containing a thiazole ring.

    Dasatinib: Another anticancer agent with a thiazole moiety.

    Ixabepilone: A thiazole-containing compound used in cancer treatment.

What sets this compound apart is its unique combination of the benzyl and sulfonamido groups, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

N-benzyl-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-7-10-18(11-8-15)28(25,26)23-20-22-17(14-27-20)9-12-19(24)21-13-16-5-3-2-4-6-16/h2-8,10-11,14H,9,12-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKXBHUTZFOMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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